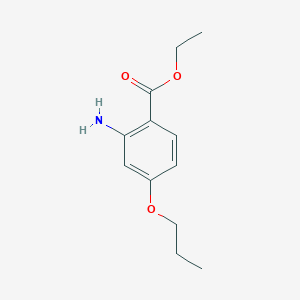

Ethyl 2-amino-4-propoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Ethyl 2-amino-4-propoxybenzoate belongs to the class of organic compounds known as benzoate esters. Benzoate esters are characterized by the core structure of a benzene (B151609) ring attached to a carboxyl group, which is further esterified with an alcohol. In this specific molecule, the benzoic acid backbone is esterified with ethanol (B145695), forming an ethyl ester. wikipedia.orgnih.gov Benzoate esters are widespread in nature, contributing to the fragrances and flavors of many fruits and flowers. wikipedia.orgacs.org

The synthesis of benzoate esters like ethyl benzoate typically involves the esterification of benzoic acid with an alcohol, often in the presence of an acid catalyst. acs.org These esters can undergo various chemical transformations, including hydrolysis back to the constituent carboxylic acid and alcohol, trans-esterification to form a different ester, aminolysis to produce amides, and reduction to aldehydes or alcohols. libretexts.org These reactions highlight the versatility of the ester functional group in synthetic organic chemistry.

Significance of Functional Group Configuration in Aminobenzoate Derivatives

The chemical properties and potential applications of aminobenzoate derivatives are significantly influenced by the specific arrangement of their functional groups on the benzene ring. In this compound, the molecule possesses an amino group (-NH2) at the second position and a propoxy group (-OCH2CH2CH3) at the fourth position of the benzoate ring.

The relative positions of these substituents—the amino group, the propoxy group, and the ethyl ester—create a unique electronic and steric environment that dictates the molecule's reactivity and interactions with other chemical species. The amino group, being an electron-donating group, can influence the aromatic ring's reactivity. The position of substituents is crucial; for instance, studies on other aminobenzoate derivatives have shown that bulky groups in the 2-position can affect the rate of certain reactions. nih.gov

The specific arrangement of these functional groups is a key area of investigation in structure-activity relationship (SAR) studies. SAR analyses aim to understand how the chemical structure of a compound relates to its biological or chemical activity. nih.govnih.gov For aminobenzoate derivatives, research has explored how modifications to the amino group, the alkyl chain of the ester, and substitutions on the aromatic ring impact their properties. mdpi.comresearchgate.net

Overview of Research Trajectories for Related Chemical Entities

Research into aminobenzoate derivatives is a broad and active field. A significant area of focus is the synthesis and evaluation of their biological activities. For example, derivatives of p-aminobenzoic acid (PABA), where the amino group is at the 4-position, have been extensively studied for their potential as antimicrobial, antifungal, and anticancer agents. mdpi.comnih.gov The structural versatility of PABA allows for modifications at both the amino and carboxyl groups, making it a valuable building block for developing new molecules with therapeutic potential. nih.govresearchgate.net

Investigations into aminobenzoate derivatives often involve creating libraries of related compounds to screen for specific activities. For example, the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) has been explored to create new compounds for biological evaluation. amazonaws.com Furthermore, studies on methyl 4-aminobenzoate (B8803810) derivatives have examined their potential to inhibit enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.govresearchgate.net The insights gained from these studies on related aminobenzoate structures help to inform the potential research avenues for less-studied compounds like this compound.

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| This compound | C12H17NO3 | Not available |

| Ethyl benzoate | C9H10O2 | 93-89-0 wikipedia.org |

| 4-Aminobenzoic acid (PABA) | C7H7NO2 | 150-13-0 nih.gov |

| Ethyl 2-aminobenzoate | C9H11NO2 | Not available amazonaws.com |

| 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate | C16H26N2O3 | 86-43-1 sigmaaldrich.comnist.gov |

| 3-Amino-4-propoxybenzoic acid 2-(diethylamino)ethyl ester | C16H26N2O3 | 499-67-2 nist.gov |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | 179688-27-8 nih.gov |

| Ethyl 4-[3-(diethylamino)propoxy]benzoate | C16H25NO3 | 25773-03-9 simsonpharma.com |

| Ethyl 4-aminobenzoate | C9H11NO2 | 94-09-7 fishersci.nl |

| Ethyl 3-amino-4-propoxybenzoate | Not available | Not available nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-amino-4-propoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-3-7-16-9-5-6-10(11(13)8-9)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI Key |

RAWOGGWACPEFMQ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 4 Propoxybenzoate and Its Precursors

Multi-step Synthetic Approaches and Optimization

A plausible and common synthetic pathway for Ethyl 2-amino-4-propoxybenzoate starts with a commercially available precursor like 4-hydroxy-2-nitrobenzoic acid. The synthesis involves a sequence of protection, functional group interconversion, and deprotection steps.

A representative synthetic scheme is as follows:

Esterification: The carboxylic acid of 4-hydroxy-2-nitrobenzoic acid is first converted to its ethyl ester, ethyl 4-hydroxy-2-nitrobenzoate. This is typically done using ethanol (B145695) and an acid catalyst. This step protects the carboxylic acid and sets up the ethyl ester portion of the final molecule.

Alkylation: The phenolic hydroxyl group of ethyl 4-hydroxy-2-nitrobenzoate is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to yield ethyl 2-nitro-4-propoxybenzoate.

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic medium. mdpi.com This step yields the target compound, this compound.

This sequence is often preferred because the electron-withdrawing nitro group activates the para-position for nucleophilic attack during the alkylation step. The study of process-related impurities in the synthesis of the related anesthetic proparacaine (B1679620) has identified intermediates such as 3-amino-4-propoxybenzoic acid and ethyl 3-amino-4-propoxybenzoate, confirming the viability of these reaction types in a multi-step synthesis. nih.govresearchgate.net

Illustrative Synthetic Pathway and Intermediates:

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | 4-Hydroxy-2-nitrobenzoic acid | Esterification (Ethanol, H₂SO₄) | Ethyl 4-hydroxy-2-nitrobenzoate |

| 2 | Ethyl 4-hydroxy-2-nitrobenzoate | Alkylation (1-Bromopropane, K₂CO₃) | Ethyl 2-nitro-4-propoxybenzoate |

Optimization of each step involves fine-tuning reaction conditions such as temperature, reaction time, and the choice of catalysts and reagents to maximize yield and purity. mdpi.comusm.my

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce environmental impact and improve efficiency. ajrconline.org

Key green chemistry approaches relevant to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or conducting reactions under solvent-free conditions. ijstr.org Palladium-catalyzed aminations have been successfully performed in water. nih.gov

Catalysis: Employing reusable solid acid catalysts for esterification instead of corrosive mineral acids eliminates the need for neutralization steps and reduces waste. ijstr.orgmdpi.com Similarly, catalytic reduction methods (e.g., H₂/Pd-C) are preferred over stoichiometric metal reductants.

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. usm.myajrconline.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H amination, if regioselectively possible, would offer a higher atom economy than the nitration-reduction sequence. nih.gov The use of sodium benzoate (B1203000), a mild and eco-friendly catalyst, has also been explored for certain condensation reactions in green chemistry. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 4 Propoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For ethyl 2-amino-4-propoxybenzoate, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons within the molecule. The signals observed in the spectrum correspond to the different types of protons present.

The aromatic region of the spectrum displays signals for the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and propoxy groups and the electron-withdrawing effect of the ethyl ester group.

The aliphatic region reveals signals for the ethyl and propoxy groups. The ethyl group of the ester function typically shows a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn appear as a triplet. Similarly, the propoxy group exhibits a triplet for the terminal methyl protons, a sextet (or multiplet) for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. The amino (-NH2) protons usually appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

A detailed analysis of the coupling patterns and integration values of these signals allows for the precise assignment of each proton to its respective position in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7 | d | 1H | Aromatic H |

| ~6.2-6.4 | m | 2H | Aromatic H |

| ~4.8 (broad s) | s | 2H | -NH₂ |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 3.88 | t | 2H | -OCH₂CH₂CH₃ |

| 1.78 | sextet | 2H | -OCH₂CH₂CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shift values and coupling constants for similar structural motifs. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around 166-170 ppm. The aromatic carbons appear in the range of approximately 110-160 ppm, with their specific chemical shifts influenced by the attached substituents. The carbons of the propoxy and ethyl groups are found in the upfield region. For instance, the carbons of the ethyl ester would appear around 60 ppm (-OCH2-) and 14 ppm (-CH3), while the propoxy group carbons would be observed at approximately 70 ppm (-OCH2-), 22 ppm (-CH2-), and 10 ppm (-CH3).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~167 | C=O (Ester) |

| ~155 | C-O (Aromatic) |

| ~150 | C-N (Aromatic) |

| ~133 | C-H (Aromatic) |

| ~112 | C-CO (Aromatic) |

| ~105 | C-H (Aromatic) |

| ~100 | C-H (Aromatic) |

| ~70 | -OCH₂CH₂CH₃ |

| ~60 | -OCH₂CH₃ |

| ~22 | -OCH₂CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the ethyl group, and between the adjacent methylene groups and the methyl group of the propoxy chain. It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a crucial tool for studying the polymorphic forms of crystalline solids, as different crystal packing arrangements can lead to distinct NMR spectra. nih.govirispublishers.com Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical properties of a substance. irispublishers.com

In the solid state, the anisotropic interactions that are averaged out in solution become apparent, leading to broader lines in the NMR spectrum. irispublishers.com Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and improve resolution. irispublishers.comresearchgate.net By comparing the ssNMR spectra, particularly the ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) spectra, of different batches or preparations of this compound, one can identify the presence of different polymorphic forms. irispublishers.com The chemical shifts of the carbon atoms can be sensitive to the local environment, and thus, changes in crystal packing will be reflected in the spectrum. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.

A strong absorption band is expected in the region of 1680-1710 cm⁻¹ due to the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine group will typically appear as two bands in the range of 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and propoxy groups will be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3450-3300 | Primary Amine (-NH₂) | N-H Stretch |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 2980-2850 | Aliphatic C-H | C-H Stretch |

| 1710-1680 | Ester (C=O) | C=O Stretch |

| 1620-1580 | Aromatic C=C | C=C Stretch |

| 1300-1200 | Aromatic Ether | C-O Stretch |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern provides valuable structural information. For an ester, common fragmentation pathways include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.orgarizona.edu In the case of this compound, characteristic fragments would likely arise from the cleavage of the ethyl group, the propoxy group, and the ester functionality. For instance, the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) from the ester side chain are common fragmentation pathways for ethyl esters. researchgate.net The presence of the amino and propoxy groups on the aromatic ring will also influence the fragmentation, leading to specific ions that can be used to confirm their positions. Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| Ethyl 2-methylbenzoate |

| Ethyl 4-methylbenzoate |

| Ethyl 3-methylbenzoate |

| Ethyl 2-methoxybenzoate |

| Ethyl 4-methoxybenzoate |

| Ethyl 3-methoxybenzoate |

| Ethyl 2-nitrobenzoate |

| Ethyl 4-nitrobenzoate |

| Ethyl 2-aminopropanoate hydrochloride |

| Proparacaine (B1679620) hydrochloride |

| 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate |

| 3-amino-4-propoxybenzoic acid |

| 2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride |

| 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride |

| 3-nitro-4-propoxybenzoic acid |

| 2-(diethylamino)ethyl 3-(ethylamino)-4-propoxy-benzoate hydrochloride |

| 2-(diethylamino)ethyl 3-formamido-4-propoxybenzoate hydrochloride |

| 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate |

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for this compound, including precise mass measurements and elemental composition confirmation, is not available in the reviewed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed ESI-MS analysis, including fragmentation patterns for this compound, has not been publicly documented.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific retention times and mass spectra from GC-MS analysis of this compound are not found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data regarding the maximum absorption wavelengths (λmax) and the specific electronic transitions for this compound is not available.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published crystal structures or crystallographic data (e.g., crystal system, space group, unit cell dimensions) for this compound.

Computational and Theoretical Investigations of Ethyl 2 Amino 4 Propoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic properties of ethyl 2-amino-4-propoxybenzoate. These theoretical studies, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The optimized geometric parameters are crucial for predicting the compound's reactivity and interactions with biological targets.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP surface illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is instrumental in predicting how the molecule will interact with other molecules, particularly biological receptors.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.38 |

| C=O | 1.23 |

| C-O (ester) | 1.35 |

| C-O (ether) | 1.37 |

| **Optimized Bond Angles (°) ** | |

| C-C-C (aromatic) | 119 - 121 |

| O=C-O | 124 |

| C-N-H | 118 |

| Electronic Properties (eV) | |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar aromatic esters.

Conformational Analysis and Energy Landscapes

The flexibility of the propoxy and ethyl ester side chains in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures.

The results of a conformational analysis are often visualized as a potential energy surface or energy landscape. This landscape maps the potential energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between these conformations. Understanding the conformational preferences is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular dynamics (MD) simulations can provide a more dynamic view of the conformational landscape. nih.gov By simulating the movement of atoms over time, MD can explore a wide range of conformations and their relative populations, offering insights into the molecule's flexibility and the transitions between different conformational states in a solvent environment.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are commonly performed using quantum chemical methods. nih.gov These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. These predictions are valuable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | 3450 |

| N-H (amine) | Asymmetric Stretch | 3360 |

| C=O (ester) | Stretch | 1710 |

| C-O (ester) | Stretch | 1280 |

| C-O (ether) | Asymmetric Stretch | 1250 |

| C-H (aromatic) | Stretch | 3050-3100 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for molecules with similar functional groups.

Molecular Docking and Ligand-Target Interaction Modeling (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This in silico approach is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov For this compound, molecular docking studies could be employed to investigate its potential binding to various biological targets.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating more favorable interactions. The results of a docking simulation can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues involved in the interaction. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 4 Propoxybenzoate

Reactions at the Amine Functionality

The primary amino group (-NH₂) attached to the aromatic ring is a key site for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation and alkylation, which are fundamental for building more complex molecular architectures or for protecting the amine during subsequent reaction steps. semanticscholar.org

Acylation The acylation of amines is a widely used reaction in organic synthesis to form amides. semanticscholar.org This transformation is often employed to protect the amino group. semanticscholar.org For Ethyl 2-amino-4-propoxybenzoate, the amino group can be readily acylated using various acylating agents like acid anhydrides (e.g., acetic anhydride (B1165640), propionic anhydride) or acyl chlorides in the presence of a base or in an aqueous medium. semanticscholar.org For instance, acetylation with acetic anhydride can convert the amino group into an acetamido group. semanticscholar.org These reactions are generally chemoselective, meaning the amine functionality reacts preferentially over other groups like phenols or thiols under specific conditions. semanticscholar.org The formation of amides from esters and amines can also be achieved using specific catalysts like Ru-MACHO.

Alkylation N-alkylation of amino groups introduces alkyl substituents, a key step in the synthesis of many biologically active compounds. The direct N-alkylation of α-amino acid esters with alcohols can be catalyzed by transition metals like Ruthenium, proceeding with good yields and preserving stereochemistry. d-nb.info This method represents an atom-economical and environmentally friendly approach. d-nb.info For a compound like this compound, similar catalytic systems could be employed to introduce various alkyl groups to the nitrogen atom. For example, the reaction with benzyl (B1604629) halides can be used for alkylation. researchgate.net

To improve chromatographic separation and detection sensitivity, especially in complex biological matrices, the amino group can be derivatized. nih.govsigmaaldrich.com Chemical derivatization alters the polarity and volatility of the analyte, making it more suitable for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.com

Several reagents are available for the derivatization of primary amines. These reagents typically introduce a moiety that enhances detectability by fluorescence or mass spectrometry. myfoodresearch.comnih.gov For HPLC analysis, reagents like ortho-phthalaldehyde (OPA) and diethyl ethoxymethylenemalonate (DEEMM) are commonly used. myfoodresearch.comnih.gov For GC-MS analysis, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to create more volatile derivatives. sigmaaldrich.com

Table 1: Common Derivatization Reagents for Amine Functional Groups

| Derivatization Reagent | Analytical Technique | Purpose |

|---|---|---|

| ortho-Phthalaldehyde (OPA) | HPLC-Fluorescence | Reacts with primary amines to form highly fluorescent adducts. myfoodresearch.com |

| Diethyl ethoxymethylenemalonate (DEEMM) | LC-MS/MS | Targets amino compounds, allowing for analysis in neutral loss scan mode. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Silylating agent that replaces active hydrogens, increasing volatility. sigmaaldrich.com |

| 4-bromo-N-methylbenzylamine | HPLC-MS/MS | Used for derivatizing carboxylic acids to facilitate positive electrospray ionization. researchgate.net |

Modifications of the Ester Group

The ethyl ester group (-COOCH₂CH₃) is another reactive site in the molecule, susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis Ester hydrolysis involves cleaving the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgcas.cz Base-catalyzed hydrolysis, or saponification, is an irreversible process that uses a stoichiometric amount of a strong base like sodium hydroxide (B78521) to produce the carboxylate salt. cas.cz Acid-catalyzed hydrolysis is a reversible reaction that uses a catalytic amount of strong acid in the presence of excess water to drive the equilibrium towards the carboxylic acid and alcohol products. libretexts.org For this compound, hydrolysis would yield 2-amino-4-propoxybenzoic acid and ethanol (B145695).

Transesterification Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com For example, reacting this compound with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst would result in the formation of Mthis compound and ethanol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Specific catalysts, such as tetra(n-butoxide) titanium (IV), are also effective for the transesterification of aminobenzoate esters. google.com

The ester group can be reduced to a primary alcohol. libretexts.org This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for reducing both esters and carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution to form an aldehyde intermediate, which is then rapidly reduced to the alcohol. libretexts.org The reduction of this compound with LiAlH₄ would yield (2-amino-4-propoxyphenyl)methanol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions, though it can reduce more reactive carbonyl compounds like aldehydes and ketones. libretexts.orgdoubtnut.com This difference in reactivity allows for selective reductions in molecules containing multiple carbonyl functionalities. libretexts.org

Table 2: Reducing Agents for Ester Functional Groups

| Reagent | Formula | Selectivity | Product from Ester |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces esters, carboxylic acids, ketones, and aldehydes. libretexts.org | Primary Alcohol libretexts.org |

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones, but not typically esters or carboxylic acids. libretexts.org | No reaction (typically) |

| Borane | BH₃ | Can selectively reduce carboxylic acids in the presence of esters (after hydrolysis). researchgate.net | Primary Alcohol |

Aromatic Ring Functionalization

The aromatic ring of this compound contains two activating, ortho-, para-directing substituents: the amino (-NH₂) group and the propoxy (-O-CH₂CH₂CH₃) group. The amino group is a very strong activating group, while the propoxy group is a strong activating group. Their presence makes the benzene (B151609) ring highly susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

The positions on the ring available for substitution are C3 and C5 (ortho and para to the amino group, and ortho and meta to the propoxy group). Given the powerful directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Since the para position (C5) is already substituted with the propoxy group, the primary sites for further functionalization are the positions ortho to the amino group (C3) and ortho to the propoxy group (C5, which is also para to the amino group).

Nitration of a similar compound, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, demonstrates that electrophilic substitution on a substituted benzoate (B1203000) ring is a feasible strategy. nih.gov In the case of this compound, the strong activation by the amino and propoxy groups would direct incoming electrophiles primarily to the C3 and C5 positions. However, the amino group is often protected via acylation before performing electrophilic substitution to prevent side reactions and to moderate its activating effect.

Electrophilic Aromatic Substitution Reactions

The presence of the potent activating amino and propoxy groups renders the aromatic ring of this compound highly reactive towards electrophiles. minia.edu.eguci.edu These groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the positions are evaluated as follows:

Position 3 is ortho to the amino group and meta to the propoxy group.

Position 5 is para to the amino group and ortho to the propoxy group.

Position 6 is ortho to the amino group.

Due to steric hindrance from the adjacent ethyl ester group, substitution at position 3 might be less favored. The primary sites for electrophilic attack are predicted to be positions 5 and 6. The amino group, being a stronger activator than the propoxy group, will exert a more dominant directing effect. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-amino-5-nitro-4-propoxybenzoate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ethyl 2-amino-5-bromo-4-propoxybenzoate or Ethyl 2-amino-5-chloro-4-propoxybenzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-amino-5-(sulfo)-4-propoxybenzoate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not recommended due to the presence of the deactivating ester group and potential for N-alkylation of the amino group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally not recommended due to the deactivating effect of the ester group and the amino group forming a complex with the Lewis acid catalyst. |

Note: The table presents predicted products based on established principles of electrophilic aromatic substitution. Actual experimental outcomes may vary.

Exploration of Novel Analog Synthesis Pathways

The synthesis of novel analogs of this compound can be approached through various derivatization strategies targeting the existing functional groups or by constructing the substituted benzene ring from different starting materials.

One key strategy involves the modification of the amino group. For instance, the amino group can be acylated to form amides or undergo reductive amination to introduce different alkyl substituents. The synthesis of related compounds, such as 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate, highlights the potential for derivatization at the amino and other positions on the aromatic ring. pharmaffiliates.com

Another approach is the synthesis of analogs with different ester groups. This can be achieved through transesterification of the ethyl ester or by synthesizing the parent 2-amino-4-propoxybenzoic acid and then esterifying it with various alcohols.

The synthesis of analogs with modifications on the aromatic ring can be achieved through electrophilic substitution reactions as discussed in section 5.3.1., followed by further transformations of the newly introduced functional groups. For example, a nitro group introduced at the 5-position could be reduced to an amino group, which could then be further functionalized.

A "one-pot" synthesis approach, which simplifies multi-step reactions by performing them in a single reactor, could also be explored for the synthesis of analogs. This methodology has been successfully applied to the synthesis of other complex heterocyclic compounds and can improve efficiency and yield. google.com The synthesis of related structures like ethyl-2-(4-aminophenoxy)acetate often involves a multi-step process including alkylation followed by reduction, which could be adapted for the synthesis of propoxy-containing analogs. mdpi.com

Table 2: Potential Strategies for Novel Analog Synthesis

| Strategy | Target Modification | Example Reaction | Potential Starting Material |

| N-Functionalization | Acylation of the amino group | Reaction with an acid chloride or anhydride | This compound |

| Ester Modification | Transesterification | Reaction with a different alcohol in the presence of an acid or base catalyst | This compound |

| Ring Substitution | Introduction of a new substituent | Nitration followed by reduction to an amine | This compound |

| Building Block Synthesis | Construction of the substituted ring | Synthesis from a substituted nitrophenol derivative | 4-Nitrophenol derivatives |

This table provides a conceptual framework for the synthesis of novel analogs and is not an exhaustive list of all possible synthetic routes.

Analytical Method Development for Characterization and Purity Assessment of Ethyl 2 Amino 4 Propoxybenzoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Ethyl 2-amino-4-propoxybenzoate from process-related impurities, starting materials, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. chromatographyonline.comsigmaaldrich.com Method development focuses on achieving adequate resolution, sensitivity, and speed.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC, utilized in over 90% of applications due to its versatility and applicability to a wide range of non-polar to moderately polar compounds. sepscience.com In RP-HPLC, the stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains) is non-polar, while the mobile phase is a polar aqueous-organic mixture. sepscience.com Compounds are separated based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer. sepscience.comresearchgate.net

For this compound and its related impurities, a typical RP-HPLC method would be developed. For instance, a study on the related compound proparacaine (B1679620) and its process-related impurities, which include ethyl 3-amino-4-propoxybenzoate, employed a C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. chromatographyonline.com Adjusting the pH of the mobile phase can be critical for controlling the retention of ionizable compounds like aminobenzoates. The development process aims to optimize parameters to ensure sharp peaks and good separation from all potential impurities. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8, 250 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interaction-based separation. researchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid) | Elutes compounds from the column. The ratio determines the retention time. chromatographyonline.com |

| Elution Mode | Gradient | Varies the mobile phase composition during the run to effectively separate compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and can affect resolution. nih.gov |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. chromatographyonline.com |

| Detection | UV at ~230 nm or 305 nm | Monitors the eluent for UV-absorbing compounds. The wavelength is chosen for maximum absorbance of the analyte. derpharmachemica.comijprajournal.com |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. chromatographyonline.com |

Since many pharmacologically active molecules are chiral, their enantiomers can exhibit different physiological effects. wiley.com If this compound were synthesized as a single enantiomer or if chiral impurities were a concern, a chiral HPLC method would be necessary to separate and quantify the enantiomers. mdpi.com

Chiral separations are typically achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® columns) are widely used and can separate a broad range of racemic compounds. researchgate.net Method development involves screening different CSPs and mobile phases (often normal-phase, using solvents like hexane (B92381) and isopropanol (B130326) with a basic additive like diethylamine) to find conditions that provide baseline resolution between the enantiomers. researchgate.netorientjchem.org Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. orientjchem.org

Table 2: General Approach for Chiral HPLC Method Development

| Step | Description | Example |

| Column Screening | Test various Chiral Stationary Phases (CSPs) like cellulose (B213188) or amylose-based columns. | Chiralpak AD-H, Chiralpak IC. researchgate.netorientjchem.org |

| Mobile Phase Optimization | Evaluate different mobile phase systems (normal-phase, polar organic, reversed-phase). | n-hexane/isopropanol/diethyl amine for normal phase. researchgate.net |

| Parameter Adjustment | Fine-tune flow rate, temperature, and mobile phase additives to maximize resolution. | Adjusting the percentage of alcohol or amine modifier. orientjchem.org |

| Detection | Use a UV detector at an appropriate wavelength. | 340 nm or 343 nm have been used for similar derivatized compounds. researchgate.netorientjchem.org |

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. notulaebotanicae.ro Due to the polar nature and low volatility of amino acid derivatives like this compound, direct analysis by GC is challenging. The presence of the primary amine and the carboxylic ester functional groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization techniques include silylation, which replaces active hydrogens on amine and hydroxyl groups with a nonpolar silyl (B83357) group (e.g., using MTBSTFA), or acylation with reagents like alkyl chloroformates (e.g., ethyl chloroformate). sigmaaldrich.comresearchgate.net The resulting derivatives exhibit improved chromatographic behavior, with sharper peaks and reduced tailing. The GC method is then developed using a suitable capillary column (e.g., a nonpolar DB-5 or SLB-5ms) and a temperature program to separate the derivatized analyte from other components. sigmaaldrich.comresearchgate.net

Table 3: Representative GC Method Parameters for a Derivatized Analyte

| Parameter | Typical Condition | Purpose |

| Derivatization | Reaction with a silylating (e.g., MTBSTFA) or acylating (e.g., ECF) agent. | Increases volatility and thermal stability of the analyte. sigmaaldrich.comresearchgate.net |

| Column | SLB™-5ms or DB-5, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for separating a wide range of derivatized compounds. sigmaaldrich.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Temperature Program | Start at ~100°C, ramp to >300°C | Separates compounds based on their boiling points and interactions with the stationary phase. sigmaaldrich.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides universal detection for organic compounds; MS provides structural information. |

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

For unequivocal identification of this compound and characterization of unknown impurities or degradation products, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. It provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the parent molecule and its fragments from the mass spectrometer. nih.gov This combination allows for the confident identification of known compounds and the structural elucidation of unknowns. High-Resolution Mass Spectrometry (HRMS), such as in LC-HRMS, can determine the elemental composition of a molecule, which was used to identify impurities of the related compound proparacaine. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers similar advantages for volatile compounds. researchgate.net Following derivatization, GC-MS analysis can separate components and provide characteristic mass spectra. sigmaaldrich.com The fragmentation patterns observed in the mass spectra serve as a fingerprint for compound identification and structural confirmation. nih.govnist.gov

Method Validation and Robustness Studies

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the method is specific, accurate, precise, and reliable. nih.gov The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines. turkjps.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. longdom.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is often desired. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples, with typical acceptance criteria between 90-110%. longdom.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels (repeatability, intermediate precision) and expressed as the Relative Standard Deviation (%RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. Parameters like mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) are varied to assess the impact on the results. nih.govjocpr.com

Table 4: Summary of Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criterion |

| Specificity | No interference at the analyte's retention time. | Peak purity must pass; resolution > 1.5 between adjacent peaks. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (R²) ≥ 0.999. nih.gov |

| Accuracy | Closeness to the true value. | % Recovery typically within 90.0% - 110.0%. nih.gov |

| Precision | Agreement between repeated measurements. | %RSD should be low (e.g., < 2%). |

| LOD / LOQ | Lowest detectable/quantifiable concentration. | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits; results are not significantly affected. researchgate.net |

Structure Activity Relationship Sar Studies on Aminobenzoate and Propoxybenzoate Scaffolds

Correlation of Structural Modifications with Molecular Interactions (theoretical and in vitro)

Theoretical and in vitro studies provide a detailed picture of how modifying the aminobenzoate scaffold affects its interactions at a molecular level. Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to predict how structural changes will influence binding affinity and biological activity. ufms.br

Theoretical Insights: Molecular docking studies on p-aminobenzoic acid (PABA) derivatives targeting the enzyme acetylcholinesterase have shown that hydrophobic and electrostatic fields are the primary governors of bioactivity. ufms.br For instance, in one study, the most active compound formed key interactions with the active site of the enzyme. ufms.br Similarly, docking studies of benzoic acid derivatives targeting the trans-sialidase enzyme from Trypanosoma cruzi identified two major binding patterns. In one mode, the carboxylate group of the benzoate (B1203000) interacts with arginine (Arg93) and tryptophan (Trp120) residues, while in a variation, the amino group at position 4 interacts with Arg93 and aspartic acid (Asp59). mdpi.com These models allow for the rational design of new inhibitors with potentially enhanced activity. ufms.br

In Vitro Findings: High-resolution cryogenic electron microscopy (cryo-EM) has provided direct visualization of how aminobenzoic acid derivatives interact with biological targets like the ribosome. Studies with ortho- and meta-aminobenzoic acids revealed that while they can fit into the aminoacyl-tRNA site (A-site) of the ribosome's peptidyl transferase center (PTC), their rigid, sp²-hybridized backbone prevents the conformational changes required for efficient protein synthesis. nih.govbiorxiv.org The aromatic ring of these monomers inserts between the nucleobases A2451 and C2452, but this positioning sterically blocks other necessary rearrangements within the PTC. nih.govbiorxiv.org

The following table summarizes key molecular interactions identified in theoretical and in vitro studies for various aminobenzoate derivatives.

| Compound/Scaffold | Target/System | Key Interactions & Findings | Reference |

| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase | Hydrophobic and electrostatic fields govern bioactivity. Contour maps from CoMFA/CoMSIA models guide the design of new inhibitors. | ufms.br |

| Benzoic Acid Derivatives | T. cruzi trans-Sialidase | Binding Mode A: Similar to known inhibitors. Binding Mode B: Carboxylate group interacts with Arg93 and Trp120. A variation involves the 4-amino group interacting with Arg93 and Asp59. | mdpi.com |

| ortho & meta-Aminobenzoic Acids | Ribosome (PTC) | Aromatic ring inserts between A2451 and C2452. The rigid backbone sterically obstructs induced fit, hindering peptide bond formation. The ester linkage is positioned over 1.5 Å further from the P-site monomer. | nih.govbiorxiv.org |

| p-Aminobenzoic Acid with ortho-Hydroxyl | T. cruzi | The addition of an ortho-hydroxyl group to the p-amino benzoic acid moiety may provide a center for H-bond interactions, potentially increasing trypanocidal activity. | mdpi.com |

Impact of Amine Substitution Patterns on Molecular Function

The amino group is a critical functional moiety in aminobenzoates. Its basicity and nucleophilicity are determined by the electronic environment of the benzene (B151609) ring, which can be modulated by other substituents. rsc.orgphysicsandmathstutor.com

Alkyl groups on the benzene ring push electron density towards the nitrogen atom, making the lone pair more available and increasing the amine's basicity. physicsandmathstutor.com Conversely, electron-withdrawing groups or aromatic rings decrease the electron density on the nitrogen, making it less basic. physicsandmathstutor.comsundarbanmahavidyalaya.in The functional consequences of these changes are significant. For example, in the context of trypanocidal agents, the N-acetylation of the para-amino group on a benzoic acid derivative led to a significant reduction in biological activity, demonstrating the importance of a free amino group for that specific function. mdpi.com

Furthermore, the position of the amino group relative to other substituents dictates its interaction with biological targets. Studies on aminobenzoic acid derivatives as inhibitors of dihydropteroate (B1496061) synthase (the target of sulfonamide drugs) show that minimal structural alterations to the PABA structure can lead to inhibition of the enzyme. mdpi.com Chemical modification of the 4-aminoaryl group, which is required for its biological function, can prevent its utilization in metabolic pathways like folate synthesis. mdpi.com

| Modification Type | Example | Impact on Molecular Properties/Function | Reference |

| Direct N-Substitution | N-Acetylation of p-aminobenzoic acid | Significantly reduced trypanocidal activity, suggesting the free amine is crucial for interaction with the biological target. | mdpi.com |

| Ring Substitution | Alkyl groups on the benzene ring | Push electron density towards the nitrogen atom, increasing the availability of the lone pair and enhancing the amine's basicity. | physicsandmathstutor.com |

| Ring Substitution | Electron-withdrawing groups on the ring | Draw electron density away from the nitrogen atom, decreasing basicity and the availability of the lone pair for protonation or binding. | sundarbanmahavidyalaya.in |

| Structural Analog | Sulfonamides (analog of PABA) | Act as competitive inhibitors of dihydropteroate synthase by mimicking the PABA scaffold, thus disrupting the folate pathway in bacteria. | mdpi.com |

Influence of Ester Moiety Variations on Reactivity

The ester group in aminobenzoates is susceptible to hydrolysis, a reaction often catalyzed by enzymes in biological systems, such as carboxylesterases (CES). nih.gov The rate of this hydrolysis is highly dependent on the structure of the alcohol portion of the ester.

A study on the hydrolytic stability of a homologous series of simple benzoate esters (methyl, ethyl, n-propyl, n-butyl) in rat plasma and liver microsomes provided clear evidence of this relationship. nih.gov In rat plasma, metabolic stability was inversely proportional to the size of the alkyl group: methyl benzoate was the most stable, followed by ethyl, with n-propyl and n-butyl benzoates being the least stable. nih.gov This suggests that enzymes like CES can more readily accommodate and hydrolyze esters with larger alkyl groups, up to a certain point. The hydrolysis of methyl and ethyl benzoate was confirmed to be mediated by CES. nih.gov

Similar trends have been observed in other ester series. The hydrolysis rates of four alkyl carbonate esters of salicylic (B10762653) acid at pH 12 showed that the ethyl derivative was slightly more reactive than esters with longer alkyl chains. mdpi.com These findings highlight that even subtle changes in the ester moiety, such as increasing the alkyl chain length by a single methylene (B1212753) group, can significantly alter the compound's reactivity and metabolic stability. nih.gov

Hydrolytic Stability of Benzoate Esters in Rat Plasma and Liver Microsomes Data sourced from a comparative study on homologous esters. nih.gov

Positional Isomerism Effects on Compound Behavior

The relative positions of the amino and ester groups on the benzene ring (ortho, meta, or para) have a profound effect on the molecule's chemical properties and behavior. rsc.orgnih.gov These isomers often exhibit significant differences in their electronic structure, protonation behavior, and interaction with light. rsc.orgnih.gov

Gas-phase infrared spectroscopy combined with theoretical calculations has been used to determine the preferred protonation sites of aminobenzoic acid ethyl esters (ABE). For the ortho (ethyl anthranilate) and meta isomers, protonation occurs exclusively on the nitrogen atom (N-protonation). However, for the para isomer (ethyl 4-aminobenzoate), a mixture of both N-protonated and carbonyl O-protonated species exists, with N-protonation being slightly favored. rsc.org This difference arises from the interplay of inductive and resonance effects, which alter the charge distribution across the molecule. rsc.org

The photodynamic properties are also strongly influenced by isomerism. A study on methyl anthranilate derivatives (precursors to sunscreen agents) showed that the relaxation pathways after UV photoexcitation differ significantly between isomers. nih.gov The photodynamics of the meta isomer were highly sensitive to solvent polarity, showing larger Stokes shifts and increased fluorescence in polar solvents. In contrast, the para isomer's fluorescence was sensitive to both solvent polarity and hydrogen-bonding capability. nih.gov In a different context, studies on acetylcholinesterase inhibitors found that para-substituted aminobenzoic acid derivatives were more active than their ortho- and meta-substituted counterparts. ufms.br

Comparison of Properties based on Positional Isomerism of Aminobenzoate Esters Data compiled from spectroscopic and photodynamic studies. rsc.orgnih.gov

Degradation Pathways and Chemical Stability of Ethyl 2 Amino 4 Propoxybenzoate

Investigation of Hydrolytic Degradation Mechanisms

Hydrolysis, the cleavage of a chemical bond by reaction with water, is a primary degradation pathway for compounds containing ester functional groups. researchgate.net Ethyl 2-amino-4-propoxybenzoate contains an ethyl ester linkage that is susceptible to hydrolysis under both acidic and basic conditions.

The reaction would involve the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. In this case, the expected degradation products would be 2-amino-4-propoxybenzoic acid and ethanol (B145695) . The rate of this hydrolysis is dependent on pH and temperature.

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol.

While direct studies on this compound are scarce, research on the related compound Proparacaine (B1679620) hydrochloride confirms that hydrolytic stress conditions (acidic, basic, and neutral) lead to the formation of two major degradation products. One of the primary degradation products identified for Proparacaine is 3-amino-4-propoxybenzoic acid, resulting from the hydrolysis of its ester bond. A similar outcome is anticipated for this compound.

Analysis of Oxidative Degradation Products

Oxidative degradation can be a significant pathway for molecules with functional groups susceptible to oxidation, such as amino groups and electron-rich aromatic rings. The amino group on the benzene (B151609) ring of this compound makes it potentially liable to degradation in the presence of oxidizing agents. Safety data for the related isomers, Proparacaine and Propoxycaine, explicitly list them as being incompatible with strong oxidizing agents. tcichemicals.comcleanchemlab.comscbt.com

Potential oxidative degradation reactions could involve:

Oxidation of the primary amino group to form nitroso, nitro, or other related species.

Oxidation of the aromatic ring, potentially leading to the formation of phenolic derivatives or ring-opening products.

Oxidation of the propoxy side chain.

Hazardous decomposition products from the related compound Proparacaine hydrochloride when exposed to stress conditions include carbon oxides and nitrogen oxides (NOx). tcichemicals.com Forced degradation studies on Proparacaine, however, showed it to be stable under oxidative stress with hydrogen peroxide, suggesting the molecule may be relatively resilient to certain types of oxidation. researchgate.net Without specific experimental data for this compound, these remain theoretical pathways that would require confirmation through forced degradation studies.

Identification and Characterization of Process-Related Impurities

Process-related impurities are chemical substances that are formed during the manufacturing or storage of a drug substance. They can originate from starting materials, intermediates, reagents, or byproducts of side reactions. A detailed investigation into the process-related impurities of the closely related local anesthetic, Proparacaine hydrochloride, has identified seven potential impurities. researchgate.netnih.gov

Given the structural similarities, these provide valuable insight into the types of impurities that could potentially be found in this compound, particularly if similar synthetic strategies are employed. One of the key impurities identified is Ethyl 3-amino-4-propoxybenzoate , a regioisomer of the title compound. researchgate.netnih.gov This highlights the possibility of isomeric impurities arising during synthesis.

The table below lists the impurities identified during the synthesis of Proparacaine hydrochloride, which could be analogous to potential impurities in this compound synthesis.

| Impurity Code | Compound Name | Potential Origin |

|---|---|---|

| Imp-A | 3-Amino-4-propoxybenzoic acid | Hydrolysis of ester intermediates or final product. |

| Imp-B | Ethyl 3-amino-4-propoxybenzoate | Intermediate or byproduct from esterification. |

| Imp-C | 2-(Ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride | Byproduct from reaction with ethylamine (B1201723) impurities. |

| Imp-D | 2-(Diethylamino)ethyl 3-(ethylamino)-4-propoxy-benzoate hydrochloride | Byproduct from side reactions. |

| Imp-E | 2-(Diethylamino)ethyl 3-formamido-4-propoxybenzoate hydrochloride | Byproduct from formylation reactions. |

| Imp-F | 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride | Unreacted starting material from a nitro-reduction step. |

| Imp-G | 3-Nitro-4-propoxybenzoic acid | Unreacted starting material or hydrolysis of a nitro-intermediate. |

This table is based on impurities found in Proparacaine hydrochloride synthesis and serves as an illustrative guide for potential impurities in this compound. researchgate.netnih.gov

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to accelerated stress conditions (e.g., acid, base, light, heat, oxidation) to establish its intrinsic stability and identify potential degradation products. solubilityofthings.combiomedres.us These studies are crucial for developing stability-indicating analytical methods and understanding the degradation pathways. lcms.cz

For this compound, a comprehensive forced degradation study would be required to definitively characterize its stability profile. Such a study would typically involve:

Acid and Base Hydrolysis: Exposing the compound to solutions of varying pH (e.g., 0.1M HCl, 0.1M NaOH) at elevated temperatures to assess hydrolytic stability.

Oxidative Degradation: Treating the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to identify oxidation products.

Thermal Degradation: Exposing the solid compound to high temperatures to evaluate its stability to heat.

Photodegradation: Exposing the compound to UV and visible light to assess its photosensitivity.

The results from these stress tests would allow for the identification and quantification of degradation products, helping to establish the compound's degradation profile and inform appropriate storage and handling conditions. researchgate.net

Future Research Directions and Applications in Chemical Sciences

Design of Next-Generation Benzoate (B1203000) Derivatives

The inherent structure of Ethyl 2-amino-4-propoxybenzoate offers a rich platform for the design of new molecular entities with tailored properties. Future research can systematically modify its core functional groups—the primary amine, the propoxy chain, and the ethyl ester—to fine-tune its physicochemical characteristics for specific applications.

Strategic modifications could include:

Amine Group Functionalization: The primary amino group is a prime target for reactions such as acylation, alkylation, or condensation to form Schiff bases. amazonaws.com This allows for the introduction of a wide array of functional groups, potentially altering the molecule's electronic properties, solubility, and biological interaction capabilities. For instance, reacting the amine with various acyl chlorides or substituted aldehydes can generate extensive libraries of amide and imine derivatives. amazonaws.com

Alkoxy Chain Variation: The length and branching of the propoxy group can be altered. Synthesizing analogues with methoxy, ethoxy, or longer, more complex alkyl chains would directly impact the molecule's lipophilicity and steric profile. mdpi.com Introducing unsaturation or cyclic moieties into this chain could also confer novel conformational constraints.

Ester Group Modification: The ethyl ester can be readily converted to other esters (e.g., methyl, butyl) or hydrolyzed to the corresponding carboxylic acid. This acid can then serve as a handle for forming amides or larger ester functionalities, a common strategy in medicinal chemistry to enhance compound properties. acs.org Bioisosteric replacement, where the ester is swapped for a group with similar physical or chemical properties, is another established strategy for improving a compound's profile. acs.org

These targeted modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the creation of new benzoate derivatives with enhanced performance for specific applications.

| Potential Modification Site | Type of Modification | Potential Outcome/Application |

| Amino Group (-NH2) | Acylation, Alkylation, Schiff Base Formation | Altered electronic properties, synthesis of pharmaceutical intermediates, new ligands. amazonaws.com |

| Propoxy Group (-OCH2CH2CH3) | Chain length/branching variation | Modified lipophilicity, improved solubility, new liquid crystal precursors. mdpi.com |

| Ethyl Ester (-COOCH2CH3) | Hydrolysis, Transesterification, Amidation | Creation of carboxylic acid handles, enhanced metabolic stability, prodrug design. acs.org |

Application in Advanced Materials Chemistry

The aromatic and functionalized nature of this compound and its derivatives suggests significant potential in the field of advanced materials. The rigid benzene (B151609) core combined with flexible side chains is a key structural feature in many functional organic materials.

Future research could explore its use as a monomer or building block in:

Polymer Synthesis: The amino and ester functionalities allow for participation in polymerization reactions. For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. These polymers could exhibit unique thermal or mechanical properties due to the propoxy substitution.

Liquid Crystals: Molecules with similar rod-like structures, featuring a rigid core and flexible tails, are known to form liquid crystalline phases. By modifying the alkoxy and ester chains of this compound, it may be possible to design new liquid crystals with specific transition temperatures and optical properties for use in displays and sensors.

Nonlinear Optical (NLO) Materials: The presence of an electron-donating amino group and an electron-withdrawing ester group on the aromatic ring creates a "push-pull" system. This intramolecular charge transfer is a hallmark of many organic NLO materials. Research into related aminobenzoate derivatives has indicated their potential for applications in photonics and electro-optical devices. evitachem.com

| Potential Material Type | Role of this compound | Key Structural Features |

| Polyamides/Polyureas | Monomer | Bifunctional (amino and ester/acid groups) for step-growth polymerization. |

| Liquid Crystals | Mesogen Core | Rigid aromatic ring with flexible alkoxy and ester side chains. |

| Nonlinear Optical (NLO) Materials | Chromophore | Push-pull system with amino (donor) and ester (acceptor) groups. evitachem.com |

Catalytic and Mechanistic Investigations

The aminobenzoate scaffold is an area of active investigation in catalysis and mechanistic studies. While direct catalytic applications of this compound are not yet established, its structure suggests several promising research avenues.

Ligand Synthesis: The primary amine provides a coordination site for metal ions. It can be further derivatized, for instance, into a bidentate Schiff base ligand through condensation with a suitable aldehyde. Such ligands can be used to create novel metal complexes for homogeneous catalysis, potentially influencing the selectivity and efficiency of reactions like cross-coupling or oxidation.

Organocatalysis: The amino group itself could function as a weak organocatalyst in certain reactions, such as Michael additions or aldol (B89426) reactions, by forming enamines or activating substrates through hydrogen bonding.

Mechanistic Probes: Aminobenzoic acid derivatives serve as important tools for understanding complex biological and chemical processes. nih.govacs.orgacs.org For example, studies on how different aminobenzoic acids interact with the ribosome's catalytic center have provided deep insights into the mechanisms of protein synthesis. nih.govacs.orgacs.orgresearchgate.net this compound could be used as a probe to explore steric and electronic constraints in enzyme active sites or synthetic catalytic pockets.

Integration with High-Throughput Screening Methodologies

The advancement of drug discovery and materials science is heavily reliant on the ability to rapidly synthesize and test large numbers of compounds. umd.eduevotec.com High-Throughput Screening (HTS) allows for the automated testing of vast compound libraries against biological or material-based assays to identify "hits." evotec.com

This compound is an ideal candidate for inclusion in HTS campaigns due to its synthetic tractability. Its core structure can be systematically decorated with a wide range of substituents, as outlined in section 9.1, to generate a large combinatorial library. umd.edu

Future integration would involve:

Library Synthesis: Employing automated or parallel synthesis techniques to create a diverse library of hundreds or thousands of derivatives from this compound.

Assay Development: Designing and miniaturizing assays relevant to desired applications, such as enzyme inhibition, receptor binding, or material property measurement (e.g., conductivity, fluorescence).

Screening and Data Analysis: Using robotic systems to screen the library and advanced data analysis, including machine learning, to identify lead compounds and establish structure-activity relationships from the large datasets generated. evotec.comntua.gr

This approach accelerates the discovery process, enabling the rapid identification of novel benzoate derivatives with promising properties for further development in medicine, materials, and catalysis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.